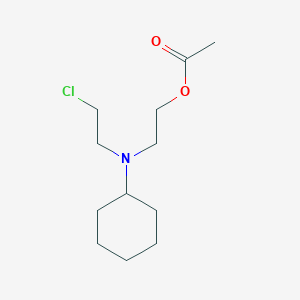
Trefentanil
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du trefentanil impliquent l'utilisation de divers réactifs et catalyseurs.
Analyse Des Réactions Chimiques
Le trefentanil subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé original, avec des modifications apportées à des groupes fonctionnels spécifiques .
Applications de la recherche scientifique
Le this compound est principalement utilisé dans la recherche scientifique en raison de ses propriétés analgésiques puissantes. Il est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des analgésiques opioïdes, ainsi que pour étudier les mécanismes de la dépression respiratoire induite par les opioïdes . En chimie, il sert de composé modèle pour étudier la synthèse et la réactivité des analogues du fentanyl. En biologie et en médecine, il est utilisé pour explorer les effets des opioïdes puissants sur le système nerveux central .
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs mu-opioïdes du cerveau et de la moelle épinière. Cette liaison entraîne l'activation des récepteurs couplés aux protéines G, qui à leur tour inhibent la libération de neurotransmetteurs impliqués dans la transmission de la douleur. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'adénylate cyclase, la réduction des niveaux d'AMP cyclique et la modulation des canaux ioniques .
Applications De Recherche Scientifique
Trefentanil is primarily used in scientific research due to its potent analgesic properties. It is used to study the pharmacokinetics and pharmacodynamics of opioid analgesics, as well as to investigate the mechanisms of opioid-induced respiratory depression . In chemistry, it serves as a model compound for studying the synthesis and reactivity of fentanyl analogues. In biology and medicine, it is used to explore the effects of potent opioids on the central nervous system .
Mécanisme D'action
Trefentanil exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters involved in pain transmission. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels .
Comparaison Avec Des Composés Similaires
Le trefentanil est le plus similaire aux analogues du fentanyl à action courte tels que l'alfentanil. Dans des études comparatives, le this compound s'est avéré légèrement plus puissant et à action plus courte que l'alfentanil en tant qu'analgésique, mais il a induit une dépression respiratoire significativement plus sévère . D'autres composés similaires comprennent le sufentanil, le rémifentanil et le carfentanil, chacun ayant des degrés de puissance et des durées d'action variables .
Propriétés
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-phenylpiperidin-4-yl]-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN6O2/c1-3-23(33)32(22-13-9-8-12-21(22)26)25(20-10-6-5-7-11-20)14-16-29(17-15-25)18-19-31-24(34)30(4-2)27-28-31/h5-13H,3-4,14-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSCINHYBGMIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152955 | |
| Record name | Trefentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120656-74-8 | |
| Record name | Trefentanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120656-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trefentanil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120656748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trefentanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trefentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36QM58LVGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1222787.png)





